Antibacterial Potency of 4-(1H-1,2,3-Triazol-1-yl)piperidine-Derived Fluoroquinolone versus Ciprofloxacin and Vancomycin Against Multidrug-Resistant S. aureus and S. epidermidis
A fluoroquinolone derivative incorporating the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold at the C7 position (specifically compound 34.15: 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) exhibited antibacterial activity comparable to the clinical antibiotics ciprofloxacin and vancomycin against both quinolone-susceptible and multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains [1]. The synthesis of these C7-modified fluoroquinolones proceeded in 40–83% yield using the 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks [1].
| Evidence Dimension | Antibacterial activity (qualitative potency assessment) |
|---|---|
| Target Compound Data | Comparable activity to ciprofloxacin and vancomycin |
| Comparator Or Baseline | Ciprofloxacin and vancomycin |
| Quantified Difference | Activity described as 'comparable' (no statistical inferiority observed) |
| Conditions | Broth microdilution assay; tested against quinolone-susceptible and multidrug-resistant S. aureus and S. epidermidis clinical isolates |
Why This Matters
Demonstrates that fluoroquinolones constructed from this piperidine-triazole building block achieve potency parity with front-line antibiotics against MDR pathogens, supporting its selection as a C7 appendage scaffold where other piperidine derivatives may fail to deliver comparable anti-MDR activity.
- [1] Bioorganic & Medicinal Chemistry Letters. 2010; 20(9): 2890-2894. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: Novel C7 moieties of fluoroquinolones as antibacterial agents. View Source
